2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Overview
Description
2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C17H14BrClN2O and its molecular weight is 377.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.99780 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Antipsychotic Agents
Research has highlighted the exploration of benzamide derivatives, including structures similar to "2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide," for their potential as antipsychotic agents. Studies on conformationally restricted analogues of remoxipride, a known antipsychotic, have aimed to understand the structural requirements for binding to the dopamine D-2 receptor. Such research contributes to the development of new therapeutic options for psychiatric disorders (Norman, Kelley, & Hollingsworth, 1993).
CCR5 Antagonists for HIV Treatment
Another significant area of research involves the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives as novel non-peptide CCR5 antagonists. CCR5 is a co-receptor for HIV entry into cells, and blocking this pathway can help in the treatment of HIV. The development of these compounds showcases the therapeutic potential of benzamide derivatives beyond their psychiatric applications (Cheng De-ju, 2014; 2015).
Synthesis and Structural Characterization
Further studies focus on the synthesis and structural characterization of benzamide derivatives, including those resembling "this compound." Such research provides insights into the chemical properties and potential biological activities of these compounds. By understanding their molecular structures, researchers can design more effective and targeted therapeutic agents (H. Bi, 2014).
Green Synthesis Approaches
Additionally, studies on green synthesis approaches for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives highlight the importance of environmentally friendly methods in pharmaceutical development. Such research emphasizes the synthesis of benzamide derivatives in high yields while minimizing environmental impact (Sabbaghan & Hossaini, 2012).
Properties
IUPAC Name |
2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O/c18-15-4-2-1-3-13(15)17(22)20-8-7-11-10-21-16-6-5-12(19)9-14(11)16/h1-6,9-10,21H,7-8H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQPMLXXFBHSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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